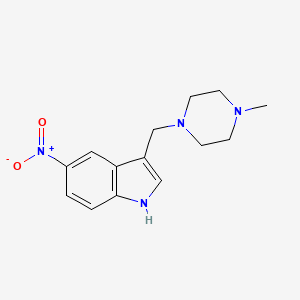

3-((4-Methylpiperazin-1-YL)methyl)-5-nitro-1H-indole

Description

3-((4-Methylpiperazin-1-YL)methyl)-5-nitro-1H-indole is a nitro-substituted indole derivative featuring a 4-methylpiperazinylmethyl group at position 3 of the indole core. The compound is commercially available as a research chemical, with suppliers such as CymitQuimica offering it in varying quantities .

Properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-16-4-6-17(7-5-16)10-11-9-15-14-3-2-12(18(19)20)8-13(11)14/h2-3,8-9,15H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUWZCUCNQXGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187735 | |

| Record name | Indole, 3-((4-methyl-1-piperazinyl)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-71-9 | |

| Record name | Indole, 3-((4-methyl-1-piperazinyl)methyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-((4-methyl-1-piperazinyl)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-nitro-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution with Piperazine: The final step involves the substitution of the 3-position with the 4-methylpiperazin-1-ylmethyl group. This can be done through nucleophilic substitution reactions using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and substitution reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in 3-((4-Methylpiperazin-1-YL)methyl)-5-nitro-1H-indole can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Amino Derivatives: Reduction of the nitro group results in amino derivatives, which can be further functionalized.

Halogenated Indoles: Electrophilic substitution can introduce halogen atoms into the indole ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 3-((4-Methylpiperazin-1-YL)methyl)-5-nitro-1H-indole.

Cytotoxicity Studies:

In vitro assays have demonstrated selective cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC3) | 0.037 | Apoptosis via p53 upregulation |

| Colon Adenocarcinoma (HCT-116) | 0.073 | Cell cycle arrest |

| Breast Cancer (MCF-7) | Varies | Apoptosis |

The compound induces apoptosis in cancer cells, evidenced by increased levels of early and late apoptotic markers, mediated through the upregulation of p53, leading to cell cycle arrest and subsequent cell death.

Neuropharmacological Applications

The piperazine moiety in the compound is known for enhancing binding affinity to various receptors, making it a candidate for neuropharmacological studies.

Potential Mechanisms:

Research indicates that compounds with similar structures can modulate neurotransmitter systems, which may result in therapeutic effects for conditions such as depression and anxiety.

Antimicrobial Activity

Some studies suggest that this compound exhibits antimicrobial properties. The presence of the nitro group may contribute to its ability to disrupt microbial cell walls or interfere with essential metabolic processes.

Case Study:

A study demonstrated that derivatives of nitroindoles possess significant antibacterial activity against strains like Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-YL)methyl)-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety enhances its ability to bind to receptors and enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Research Implications and Gaps

- Activity Data : The target compound’s biological activity remains uncharacterized in the provided evidence. Comparative studies with phenyl, methoxy, and nitro analogs are needed to elucidate structure-activity relationships.

- Lipophilicity vs. Solubility : The nitro group may balance lipophilicity (critical for membrane penetration) and solubility, a trade-off observed in related compounds .

Biological Activity

Overview

3-((4-Methylpiperazin-1-YL)methyl)-5-nitro-1H-indole is a synthetic compound belonging to the indole derivatives class, known for its diverse biological activities. The unique structure of this compound, characterized by the presence of both a nitro group and a piperazine moiety, enhances its potential for various medicinal applications, particularly in drug development and biological research.

- Molecular Formula : C14H18N4O2

- CAS Number : 3414-71-9

- Structure : The compound features an indole core substituted with a nitro group at the 5-position and a piperazine derivative at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The piperazine moiety enhances binding affinity to receptors and enzymes, modulating their activity and influencing cellular pathways .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including prostate cancer (PC3), colon adenocarcinoma (HCT-116), and breast cancer (MCF-7). For instance, one study reported an IC50 value of approximately 0.037 μM against PC3 cells, indicating potent antiproliferative effects .

- Mechanistic Insights : The compound induces apoptosis in cancer cells, as evidenced by increased levels of early and late apoptotic markers. This apoptotic effect is mediated through upregulation of p53, leading to cell cycle arrest and subsequent cell death .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC3) | 0.037 | Apoptosis via p53 upregulation |

| Colon Adenocarcinoma | 0.073 | Cell cycle arrest |

| Breast Cancer (MCF-7) | Varies | Apoptosis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts on various inflammatory pathways and has shown effectiveness in reducing inflammation in preclinical models. This activity is particularly relevant in the context of developing treatments for chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique combination of the nitro group and the piperazine moiety distinguishes this compound from other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)methyl-1H-indole | Lacks nitro group | Reduced anticancer activity |

| 5-Nitro-1H-indole | Lacks piperazine moiety | Lower binding affinity |

| 4-Methylpiperazine | Simpler structure | Precursor for more complex derivatives |

Research Applications

The versatility of this compound extends beyond anticancer properties:

- Medicinal Chemistry : It serves as a building block for synthesizing novel therapeutic agents aimed at treating various diseases.

- Chemical Biology : The compound is utilized as a probe in studies examining biological pathways due to its interaction with specific molecular targets.

- Industrial Applications : Its role as an intermediate in the synthesis of advanced materials highlights its importance in chemical manufacturing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.